molecular formula C7H6N6O2 B13868815 2-(5-Methyltetrazol-1-yl)-5-nitropyridine

2-(5-Methyltetrazol-1-yl)-5-nitropyridine

Cat. No.: B13868815
M. Wt: 206.16 g/mol
InChI Key: KHVROGUFKTVONM-UHFFFAOYSA-N
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Description

2-(5-Methyltetrazol-1-yl)-5-nitropyridine is a heterocyclic compound that features a tetrazole ring and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-nitropyridine-2-carboxylic acid with sodium azide in the presence of triethyl orthoformate and glacial acetic acid . This reaction proceeds through a cycloaddition mechanism to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyltetrazol-1-yl)-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(5-Methyltetrazol-1-yl)-5-aminopyridine .

Scientific Research Applications

2-(5-Methyltetrazol-1-yl)-5-nitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methyltetrazol-1-yl)-5-nitropyridine involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to various biological effects, such as antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyltetrazol-1-yl)pyridine
  • 2-(5-Methyltetrazol-1-yl)-4-nitropyridine
  • 2-(5-Methyltetrazol-1-yl)-3-nitropyridine

Uniqueness

2-(5-Methyltetrazol-1-yl)-5-nitropyridine is unique due to the specific positioning of the nitro group on the pyridine ring, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H6N6O2

Molecular Weight

206.16 g/mol

IUPAC Name

2-(5-methyltetrazol-1-yl)-5-nitropyridine

InChI

InChI=1S/C7H6N6O2/c1-5-9-10-11-12(5)7-3-2-6(4-8-7)13(14)15/h2-4H,1H3

InChI Key

KHVROGUFKTVONM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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